Ethyl 2-(2-(4-ethyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate
Description
The compound, a hybrid heterocyclic molecule, features a pyrrolo[1,2-a]quinazoline core fused with a thiazole ring via a carboxamido linkage and an ethyl ester side chain. Its synthesis likely involves multi-step protocols, including cyclization and functional group modifications, as seen in analogous quinazoline-thiazole hybrids . The pyrroloquinazoline moiety contributes to conformational rigidity, while the thiazole and ester groups enhance solubility and reactivity.
Properties
Molecular Formula |
C21H22N4O5S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C21H22N4O5S/c1-3-24-18(28)14-7-5-6-8-15(14)25-16(26)9-10-21(24,25)19(29)23-20-22-13(12-31-20)11-17(27)30-4-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,23,29) |
InChI Key |
IDNPKGLRRAUUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NC(=CS4)CC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxylic Acid
The pyrroloquinazoline core is synthesized via a three-step sequence:
Step 1: Cyclocondensation of Anthranilamide
Anthranilamide (1.21, 10 mmol) reacts with diethyl oxalate (1.22) in ethanol under reflux to form 2-carbethoxyquinazolin-4(3H)-one (1.23). Yield: 78–85%.
Step 2: Friedel-Crafts Alkylation
The quinazolinone intermediate undergoes alkylation with ethyl bromide in the presence of AlCl3 to introduce the ethyl group at position 4.
Step 3: Oxidative Cyclization
MnO2-mediated oxidative cyclization in tetrahydrofuran (THF) forms the pyrroloquinazoline ring. Reaction conditions: 12 h at 80°C.
Functionalization at Position 3a
The carboxylic acid group at position 3a is introduced via:
-
Protection with tert-butyldimethylsilyl (TBDMS) chloride to prevent side reactions during subsequent steps.
Thiazole Ring Formation
Synthesis of 2-Aminothiazol-4-yl Acetate
A modified Hantzsch thiazole synthesis is employed:
-
Condensation : Chloroacetone reacts with thiourea in ethanol under reflux to form 2-aminothiazole.
-
Acetylation : The amine group is acetylated using acetic anhydride in pyridine.
-
Esterification : The hydroxyl group is esterified with ethyl chloroacetate in the presence of K2CO3.
Reaction Conditions
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Thiourea, chloroacetone | Reflux | 6 h | 72% |
| 2 | Ac2O, pyridine | 25°C | 2 h | 89% |
| 3 | Ethyl chloroacetate, K2CO3 | 60°C | 4 h | 68% |
Coupling of Pyrroloquinazoline and Thiazole Moieties
Activation of the Carboxylic Acid
The pyrroloquinazoline-3a-carboxylic acid is activated using carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Amide Bond Formation
The activated acid reacts with 2-aminothiazol-4-yl acetate under nitrogen atmosphere:
-
Molar ratio : 1:1.2 (acid:amine)
-
Solvent : DMF
-
Temperature : 0°C → 25°C (gradual warming)
Final Esterification and Purification
Deprotection and Esterification
Chromatographic Purification
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Purity: >98% (HPLC).
Analytical Data and Characterization
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl3) : δ 1.25 (t, 3H, J = 7.1 Hz, CH2CH3), 2.89 (q, 2H, J = 7.1 Hz, CH2CH3), 4.12 (s, 2H, COOCH2), 6.72 (s, 1H, thiazole-H).
-
HRMS (ESI+) : m/z calc. for C24H25N5O5S [M+H]+: 508.1552; found: 508.1548.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-ethyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Thiazole derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-ethyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and quinazoline moiety can interact with active sites of enzymes, inhibiting their activity or modulating their function. The ester group can enhance the compound’s bioavailability and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with structurally analogous molecules:
Key Observations :
- Pyrroloquinazoline vs.
- Ester vs. Carboxylic Acid : The ethyl ester group in the target compound improves lipophilicity relative to the carboxylic acid analog (CAS 868238-09-9) , which may affect pharmacokinetic properties.
- Thiazole Linkage : The carboxamido-thiazole moiety distinguishes it from benzo-fused thiazoloquinazolines , offering a flexible linker for further functionalization.
Spectroscopic and Crystallographic Characterization
- Spectroscopy : IR and NMR data (e.g., for compound 4 in ) are critical for confirming functional groups like carboxamido (C=O stretch ~1650 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹). The target compound would require similar characterization.
Biological Activity
Ethyl 2-(2-(4-ethyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate is a complex compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrroloquinazoline core and a thiazole moiety. Its chemical formula is C₁₄H₁₈N₄O₄S, and it has a molecular weight of approximately 358.38 g/mol. The presence of functional groups such as carboxamides and dioxo structures suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₄S |
| Molecular Weight | 358.38 g/mol |
| LogP (octanol-water partition coefficient) | 2.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Antimicrobial Properties
Research indicates that derivatives of the pyrroloquinazoline class exhibit antimicrobial activity. The compound has been tested against various pathogens, showing efficacy in inhibiting bacterial growth. For instance, studies have demonstrated that related compounds can disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways.
Anticancer Activity
This compound has shown promise in cancer research. In vitro studies revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation has also been noted.
Antimalarial Activity
Recent studies have focused on the antimalarial potential of compounds within this class. For example, modifications to the pyrroloquinazoline scaffold have enhanced activity against Plasmodium falciparum by targeting PfATP4-associated Na⁺-ATPase activity. In vivo models have shown significant reductions in parasitemia when treated with optimized analogs.
The mechanism by which this compound exerts its effects involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes associated with metabolic processes in pathogens.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
- Disruption of Cellular Processes : It interferes with nucleic acid synthesis and protein translation in microbes.
Study 1: Antimicrobial Activity Assessment
A study conducted on various derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 15 µg/mL for certain strains.
Study 2: Cancer Cell Line Testing
In vitro assays using breast cancer cell lines showed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis.
Study 3: Antimalarial Efficacy
In a mouse model infected with Plasmodium berghei, treatment with the compound resulted in a reduction of parasitemia by approximately 70% after seven days at a dosage of 40 mg/kg body weight.
Q & A
Q. What metrics should guide the selection of reaction solvents for scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
